2-(1,4'-Bipiperidin-1'-yl)ethanamine
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Overview
Description
2-(1,4’-Bipiperidin-1’-yl)ethanamine is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of a bipiperidine structure, which is a bicyclic amine, connected to an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4’-Bipiperidin-1’-yl)ethanamine typically involves the following steps:
Formation of Bipiperidine: The initial step involves the formation of the bipiperidine structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of Ethanamine Group: The bipiperidine structure is then reacted with an ethanamine derivative to form the final product. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(1,4’-Bipiperidin-1’-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,4’-Bipiperidin-1’-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted ethanamine derivatives.
Scientific Research Applications
2-(1,4’-Bipiperidin-1’-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4’-Bipiperidin-1’-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Piperidin-1-ylethyl)piperidine: A similar compound with a slightly different structure.
N,N’-Bis(2-piperidinylmethyl)piperazine: Another related compound with a piperazine core.
Uniqueness
2-(1,4’-Bipiperidin-1’-yl)ethanamine is unique due to its bipiperidine structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c13-6-11-14-9-4-12(5-10-14)15-7-2-1-3-8-15/h12H,1-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRTWSXDVXJWDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.